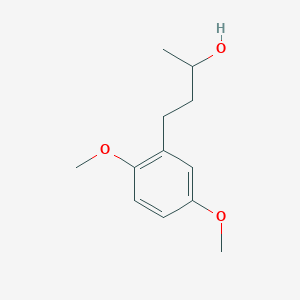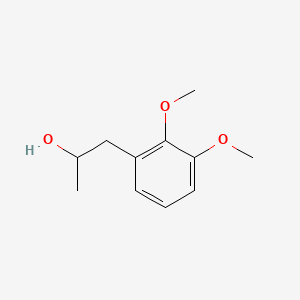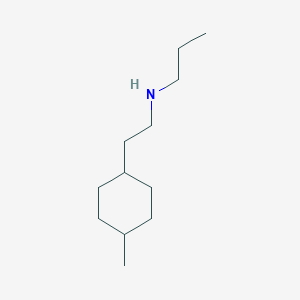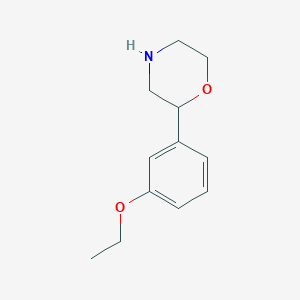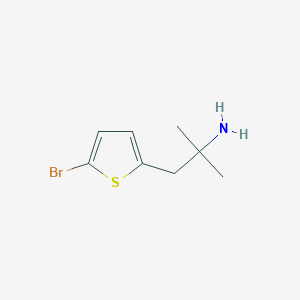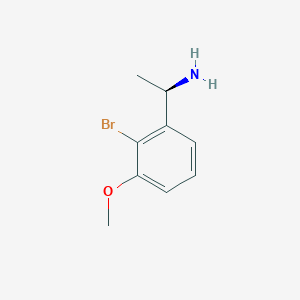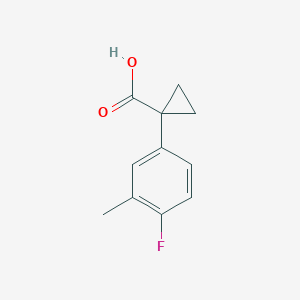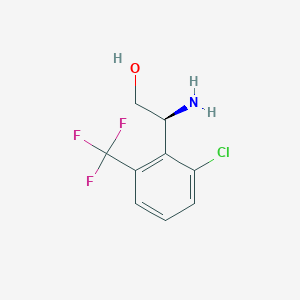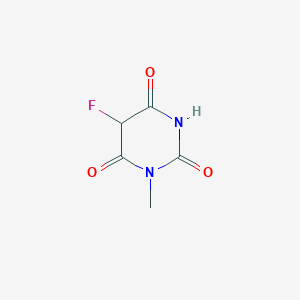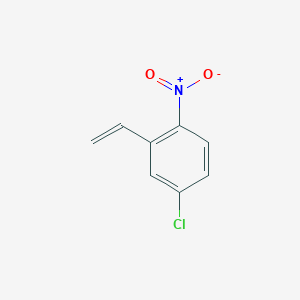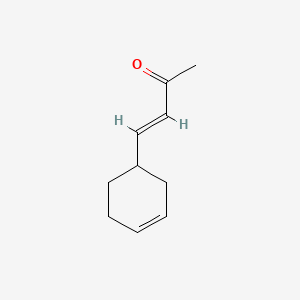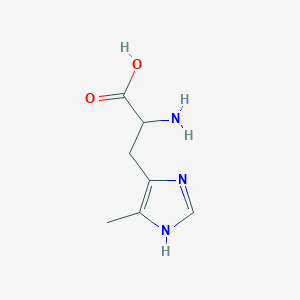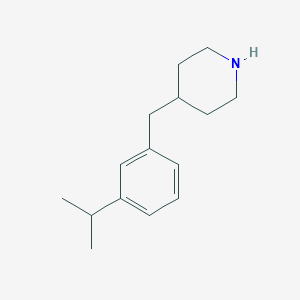
4-(3-Isopropylbenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Isopropylbenzyl)piperidine is a compound belonging to the piperidine class, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is characterized by the presence of an isopropyl group attached to the benzyl moiety, which is further connected to the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Isopropylbenzyl)piperidine typically involves the formation of the piperidine ring through various methods such as:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Michael Addition: This is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.
Mannich Reaction: This involves the condensation of an amine, formaldehyde, and a carbon acid.
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency . These methods allow for the large-scale production of compounds with high purity and consistency.
化学反応の分析
Types of Reactions: 4-(3-Isopropylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(3-Isopropylbenzyl)piperidine has diverse applications in scientific research, including:
作用機序
The mechanism of action of 4-(3-Isopropylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular functions.
類似化合物との比較
Piperine: A piperidine alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: Another piperidine alkaloid with antiproliferative effects.
Uniqueness: 4-(3-Isopropylbenzyl)piperidine is unique due to its specific structural features, such as the isopropyl group attached to the benzyl moiety, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
特性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC名 |
4-[(3-propan-2-ylphenyl)methyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-12(2)15-5-3-4-14(11-15)10-13-6-8-16-9-7-13/h3-5,11-13,16H,6-10H2,1-2H3 |
InChIキー |
GUJPOYSLYBEOPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1)CC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



